Eperisone-d10 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

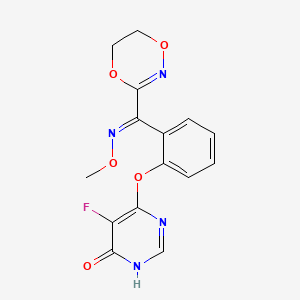

Eperisone-d10 Hydrochloride is a deuterium-labeled variant of Eperisone Hydrochloride . Eperisone Hydrochloride is an antispasmodic drug widely used in the treatment of diseases characterized by muscle stiffness and pain . It relaxes both skeletal muscles and vascular smooth muscles, demonstrating a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex .

Synthesis Analysis

The synthesis of Eperisone Hydrochloride involves several steps. The process includes taking isopropanols, ethyl propiophenone, piperidine hydrochlorates, and paraformaldehydes, stirring them together, and then flowing back at 95-100°C for 5 hours .Molecular Structure Analysis

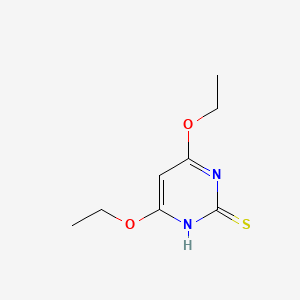

Eperisone Hydrochloride has a molecular formula of C17H26ClNO . The structure of Eperisone Hydrochloride includes a piperidinyl group, a propiophenone group, and an ethyl group .Chemical Reactions Analysis

Eperisone Hydrochloride has been studied using various spectroscopic methods, including UV and kinetic spectroscopy . These studies have helped in the estimation of Eperisone Hydrochloride in different forms .Physical And Chemical Properties Analysis

Eperisone Hydrochloride has a molecular weight of 295.85 . It is a stable compound if stored as directed .Mechanism of Action

Eperisone Hydrochloride acts by relaxing both skeletal muscles and vascular smooth muscles . It demonstrates a variety of effects such as reduction of myotonia, improvement of circulation, and suppression of the pain reflex . It is also known to decrease muscle spindle sensitivity through the inhibition of spontaneous discharge of γ-motor neurons .

Safety and Hazards

properties

| { "Design of the Synthesis Pathway": "The synthesis of Eperisone-d10 Hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Methyl 3-(4-methylphenyl)propanoate", "4-Methylphenacyl bromide", "Sodium borohydride", "Deuterium oxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Methyl 3-(4-methylphenyl)propanoate is reacted with 4-Methylphenacyl bromide in the presence of a base to yield Eperisone-d10.", "Step 2: Eperisone-d10 is then reduced with sodium borohydride in deuterium oxide to yield Eperisone-d10-d2.", "Step 3: Eperisone-d10-d2 is then reacted with hydrochloric acid to yield Eperisone-d10 Hydrochloride." ] } | |

CAS RN |

1246819-46-4 |

Molecular Formula |

C17H26ClNO |

Molecular Weight |

305.912 |

IUPAC Name |

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(4-ethylphenyl)-2-methylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C17H25NO.ClH/c1-3-15-7-9-16(10-8-15)17(19)14(2)13-18-11-5-4-6-12-18;/h7-10,14H,3-6,11-13H2,1-2H3;1H/i4D2,5D2,6D2,11D2,12D2; |

InChI Key |

GTAXGNCCEYZRII-WGXYFZCDSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl |

synonyms |

1-(4-Ethylphenyl)-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; 4’-Ethyl-2-methyl-3-(piperidino-d10)propiophenone Hydrochloride; E 0646-d10; EMPP-d10; Mional-d10; Myonal-d10; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-iodo-1H-pyrrolo[2,3-C]pyridine-5-carboxylate](/img/structure/B587767.png)

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)